molecular formula C8H10N4 B2580406 4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole CAS No. 54931-04-3

4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole

Cat. No. B2580406
CAS RN: 54931-04-3
M. Wt: 162.196
InChI Key: ZJNDKUGPIVBCNP-UHFFFAOYSA-N
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Description

The compound “4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole” contains a pyrrole ring and a triazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and triazole is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of these rings can give the compound certain chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a pyrrole ring and a triazole ring connected by a single bond. The pyrrole ring would be substituted with two methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole and triazole rings. Both of these rings are aromatic and can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrrole and triazole rings could allow for hydrogen bonding, influencing its solubility properties .

Scientific Research Applications

Antibacterial Activity

4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole: derivatives have been synthesized and evaluated for their antibacterial properties . These compounds demonstrated appreciable action against bacterial enzymes, specifically enoyl ACP reductase and dihydrofolate reductase (DHFR). Additionally, some of these derivatives exhibited strong antibacterial and antitubercular effects.

Cell-Specific Antibody Production

In a separate study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole derivatives were investigated for their impact on cell-specific antibody production in recombinant Chinese hamster ovary cells . One specific derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to enhance monoclonal antibody production.

Safety and Hazards

Without specific safety data for this compound, it’s difficult to provide accurate information on its safety and hazards. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-7-3-4-8(2)12(7)11-5-9-10-6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNDKUGPIVBCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C=NN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole

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